Deoxysappanone B trimethyl ether
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Overview
Description
DEOXYSAPPANONE B TRIMETHYL ETHER is a homoisoflavonoid compound with the molecular formula C19H20O5 and a molecular weight of 328.3591 g/mol . It is derived from the heartwood of the plant Caesalpinia sappan L., which is known for its various phenolic compounds . The compound is characterized by its unique chemical structure, which includes multiple aromatic rings and ether groups .
Preparation Methods
The synthesis of DEOXYSAPPANONE B TRIMETHYL ETHER involves several steps. One common method includes the methylation of sappanone B using diazomethane (CH2N2) or dimethyl sulfate (Me2SO4) to obtain the trimethyl derivative . The reaction typically requires heating in methanol (MeOH) in the presence of an acid
Chemical Reactions Analysis
DEOXYSAPPANONE B TRIMETHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction with sodium borohydride (NaBH4) in methanol followed by acid treatment transforms it into brazilin.
Substitution: Methylation reactions using diazomethane or dimethyl sulfate result in the formation of trimethyl derivatives.
Common reagents used in these reactions include diazomethane, dimethyl sulfate, sodium borohydride, and methanol. The major products formed from these reactions are various methylated derivatives and brazilin .
Scientific Research Applications
DEOXYSAPPANONE B TRIMETHYL ETHER has several scientific research applications:
Chemistry: It is used as a reference compound in the study of homoisoflavonoids and their derivatives.
Biology: The compound has been investigated for its potential immunosuppressive properties.
Medicine: Research has shown its potential as an anti-leukemic agent with nanomolar activity.
Industry: It is used in the development of natural dyes and other phenolic compounds.
Mechanism of Action
Comparison with Similar Compounds
DEOXYSAPPANONE B TRIMETHYL ETHER is unique among homoisoflavonoids due to its specific methylation pattern. Similar compounds include:
Sappanone B: The precursor to this compound, which can be transformed into the trimethyl ether derivative through methylation.
Brazilin: A related compound formed through the reduction of sappanone B.
Protosappanin A: Another homoisoflavonoid with a different substitution pattern.
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C19H20O5 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13H,8,11H2,1-3H3 |
InChI Key |
ZRSCGBGNKZDPOF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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